molecular formula C9H14N2O2S B2737295 tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 1909306-60-0

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2737295
CAS No.: 1909306-60-0
M. Wt: 214.28
InChI Key: JEFXBVDPXPOPFA-UHFFFAOYSA-N
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Description

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₂S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a tert-butyl group, a methyl group, and a sulfanylidene group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH₄, and various catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFXBVDPXPOPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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